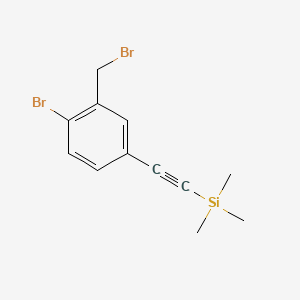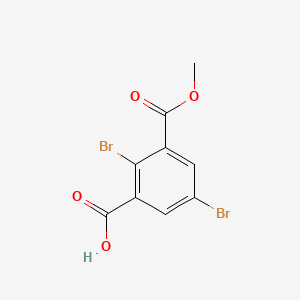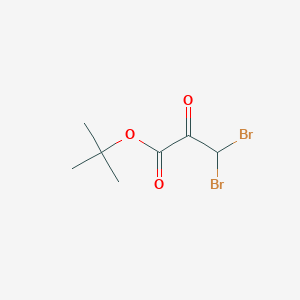
tert-Butyl 3,3-dibromo-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C7H10Br2O3 and a molecular weight of 301.96 g/mol . This compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of tert-butyl 2-oxopropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3,3-dibromo-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of tert-butyl 3-azido-2-oxopropanoate or tert-butyl 3-thiocyanato-2-oxopropanoate.
Reduction: Formation of tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.
Elimination: Formation of alkenes such as tert-butyl acrylate.
Applications De Recherche Scientifique
tert-Butyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3,3-dibromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various reagents, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-bromo-2-oxopropanoate: Similar structure but with only one bromine atom.
tert-Butyl 2-oxopropanoate: Lacks bromine atoms, making it less reactive in substitution reactions.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a dibromo-oxopropanoate group.
Uniqueness
tert-Butyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds .
Propriétés
Formule moléculaire |
C7H10Br2O3 |
|---|---|
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
tert-butyl 3,3-dibromo-2-oxopropanoate |
InChI |
InChI=1S/C7H10Br2O3/c1-7(2,3)12-6(11)4(10)5(8)9/h5H,1-3H3 |
Clé InChI |
MJDUJLFEYBFRNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


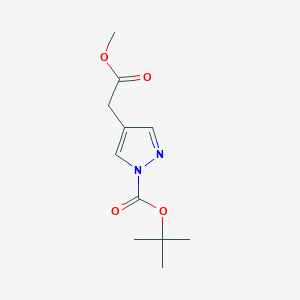
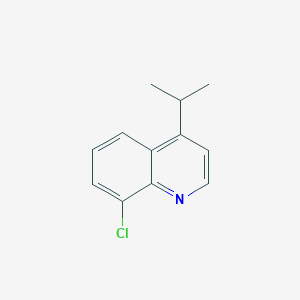
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
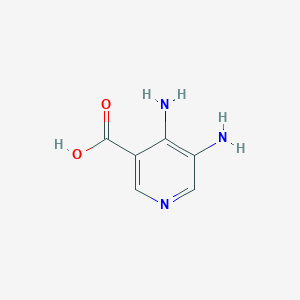
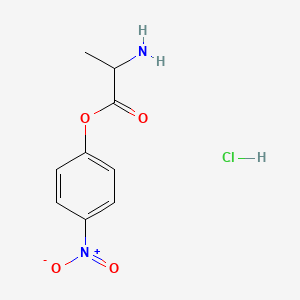

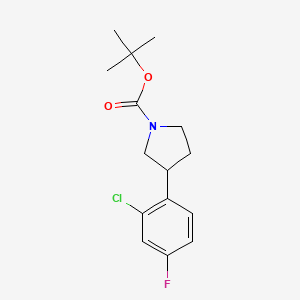

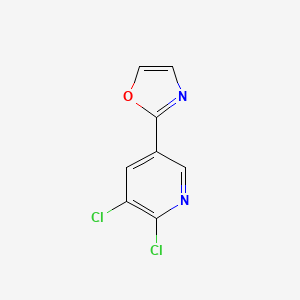
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
